{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride
Description
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDWKBLHFFDDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where the benzoxazole derivative reacts with morpholine under basic conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with methylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Dechlorinated derivatives or other reduced forms.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications due to its ability to interact with specific biological targets. Research suggests that it may exhibit:
- Anticancer Activity: Studies have shown promising results in inhibiting tumor growth in various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties: The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential as an antibiotic agent.
Neuropharmacology
Given its structural features, {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride is being explored for neuropharmacological applications:
- Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions, potentially useful in treating neurodegenerative diseases like Alzheimer's.
- Anxiolytic Effects: Animal models have indicated that it may reduce anxiety-like behaviors, warranting further investigation into its use as an anxiolytic medication.
Biochemical Research
In biochemical research contexts, this compound is utilized for various experimental purposes:
- Proteomics Studies: As a biochemical reagent, it aids in the study of protein interactions and functions. Its ability to modify protein structures makes it valuable for understanding disease mechanisms.
- Enzyme Inhibition Studies: It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug design and development.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
Research published in a pharmacological journal explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound improved memory retention and reduced amyloid plaque formation compared to control groups.
Mechanism of Action
The mechanism of action of {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Biological Activity
The compound {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride (CAS Number: 1609407-48-8) is a bioactive small molecule with potential applications in medicinal chemistry, particularly in the field of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16Cl3N3O
- Molecular Weight : 304.18 g/mol
- CAS Number : 1609407-48-8
- Structure : The structure of the compound features a benzoxazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing benzoxazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Notably:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer progression. Src family kinases (SFKs), which play a crucial role in tumor growth and metastasis, are primary targets .
Case Studies
-
In Vitro Studies :
- A study highlighted the cytotoxic effects of benzoxazole derivatives on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The results demonstrated that certain derivatives exhibited lower toxicity towards normal cells compared to cancer cells, suggesting their potential as selective anticancer agents .
- In Vivo Studies :
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Antibacterial Activity : Preliminary screening indicated moderate antibacterial effects against Gram-positive bacteria such as Bacillus subtilis. However, the activity was less pronounced against Gram-negative strains like Escherichia coli .
- Antifungal Activity : Some studies reported antifungal activity against pathogens like Candida albicans, indicating a broader spectrum of biological activity that may be leveraged for therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like {[(4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups on phenyl ring | Increased anticancer activity |
| Presence of morpholine group | Enhanced selectivity towards kinases |
| Substituents at position 5 of benzoxazole | Variable effects on cytotoxicity |
This table summarizes how modifications to the compound's structure can influence its biological activity, guiding future synthesis efforts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The table below highlights key structural and physicochemical distinctions between the target compound and its analogs:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Salt Form | CAS Number |
|---|---|---|---|---|---|
| {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride | Benzoxazole | 5-Cl, morpholinylmethylamine | 267.71 | Dihydrochloride | 1035840-13-1 |
| 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethan-1-amine dihydrochloride | Benzoxazole | Unsubstituted, ethylamine | 187.05 | Dihydrochloride | EN300-736001 |
| {2-[4-(1,3-benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride | Benzoxazole | Unsubstituted, ethylamine | N/A | Dihydrochloride | Ref: 10-F307334 |
| {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride | Thiazole | 4-Cl-phenyl, methylamine | N/A | Dihydrochloride | 643725-89-7 |
| N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine | Oxadiazole-Thiazole | Substituted oxadiazole, phenyl | N/A | Free base (likely) | Not provided |
Key Observations :
- Core Heterocycle : The target compound’s benzoxazole core differs from thiazole () or oxadiazole-thiazole hybrids (), which may alter electronic properties and receptor binding .
- Amine Side Chain : The methylamine group in the target compound contrasts with ethylamine in analogs (), affecting steric bulk and solubility .
- Salt Form : All analogs except the oxadiazole-thiazole hybrid are dihydrochloride salts, favoring solubility but possibly compromising stability under high humidity or temperature .
Benzoxazole vs. Thiazole/Oxadiazole Cores
- Benzoxazole: Known for antimicrobial, antiviral, and kinase inhibitory activity. The 5-chloro substitution may improve metabolic stability compared to non-halogenated analogs .
- Thiazole : ’s thiazole derivative with a 4-chlorophenyl group suggests applications in anticancer or anti-inflammatory research due to thiazole’s prevalence in drug discovery .
- Oxadiazole-Thiazole Hybrid : The compound from may exhibit dual mechanisms of action, though synthetic complexity could limit scalability .
Morpholine and Amine Modifications
Research and Commercial Status
- Analogs : Many analogs (e.g., ) are also discontinued, suggesting a broader trend in benzoxazole derivative research .
Q & A
Q. How should researchers address discrepancies in bioactivity data across different cell lines?
- Analysis Framework :
- Perform dose-response curves (IC₅₀) in ≥3 cell lines to assess selectivity.
- Use siRNA knockdown or CRISPR to identify target pathways (e.g., kinase inhibition).
- Apply statistical models (ANOVA with post-hoc tests) to distinguish assay-specific artifacts from true biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
